molecular formula C19H17N5O2 B11036754 7-Amino-2-oxo-N~4~,5-diphenyl-1,2,3,4-tetrahydroimidazo[1,5-B]pyridazine-4-carboxamide

7-Amino-2-oxo-N~4~,5-diphenyl-1,2,3,4-tetrahydroimidazo[1,5-B]pyridazine-4-carboxamide

Cat. No.: B11036754
M. Wt: 347.4 g/mol
InChI Key: DPNWLBIEDQKJRD-UHFFFAOYSA-N
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Description

7-Amino-2-oxo-N~4~,5-diphenyl-1,2,3,4-tetrahydroimidazo[1,5-B]pyridazine-4-carboxamide is a complex heterocyclic compound that belongs to the class of imidazopyridazines. This compound is characterized by its unique structure, which includes an imidazole ring fused with a pyridazine ring, and is substituted with amino, oxo, and diphenyl groups. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-Amino-2-oxo-N~4~,5-diphenyl-1,2,3,4-tetrahydroimidazo[1,5-B]pyridazine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 1,2-diamino-4-phenylimidazole with N-arylmaleimides . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel to facilitate the cyclization and formation of the imidazopyridazine core.

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

7-Amino-2-oxo-N~4~,5-diphenyl-1,2,3,4-tetrahydroimidazo[1,5-B]pyridazine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or oxo groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, nickel), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted imidazopyridazines with altered chemical and biological properties.

Scientific Research Applications

7-Amino-2-oxo-N~4~,5-diphenyl-1,2,3,4-tetrahydroimidazo[1,5-B]pyridazine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with various biological targets can provide insights into cellular processes and mechanisms.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-Amino-2-oxo-N~4~,5-diphenyl-1,2,3,4-tetrahydroimidazo[1,5-B]pyridazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Similarly, the compound can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.

The molecular targets and pathways involved in the compound’s mechanism of action are still under investigation, but preliminary studies suggest that it may affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

7-Amino-2-oxo-N~4~,5-diphenyl-1,2,3,4-tetrahydroimidazo[1,5-B]pyridazine-4-carboxamide can be compared with other similar compounds, such as:

    Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar chemical and biological properties. Examples include metronidazole and clotrimazole.

    Pyridazine derivatives: Compounds with a pyridazine ring, such as pyridazine-3-carboxylic acid, also show comparable reactivity and applications.

    Imidazopyridazine derivatives: Other compounds in this class, such as 2-phenylimidazo[1,2-a]pyridazine, have similar structures and are studied for their potential therapeutic uses.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

7-amino-2-oxo-N,5-diphenyl-3,4-dihydro-1H-imidazo[1,5-b]pyridazine-4-carboxamide

InChI

InChI=1S/C19H17N5O2/c20-19-22-16(12-7-3-1-4-8-12)17-14(11-15(25)23-24(17)19)18(26)21-13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,20,22)(H,21,26)(H,23,25)

InChI Key

DPNWLBIEDQKJRD-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(N=C(N2NC1=O)N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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